molecular formula C12H16O B093706 (1-Ethoxy-2-methylprop-1-en-1-yl)benzene CAS No. 16282-15-8

(1-Ethoxy-2-methylprop-1-en-1-yl)benzene

Cat. No.: B093706
CAS No.: 16282-15-8
M. Wt: 176.25 g/mol
InChI Key: QPGXTSOSZVFKJV-UHFFFAOYSA-N
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Description

(1-Ethoxy-2-methylprop-1-en-1-yl)benzene is a specialty enol ether compound of interest in synthetic organic chemistry and medicinal chemistry research. This structure, featuring an enol ether group attached to a benzene ring, is typically employed as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its potential research applications include serving as a precursor in cycloaddition reactions, participating in carbon-carbon bond-forming reactions, and acting as a key intermediate in the synthesis of pharmacologically active compounds or natural product analogs. The structural motif of a substituted benzene ring is a common feature in many areas of chemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or animal consumption.

Properties

CAS No.

16282-15-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1-ethoxy-2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H16O/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

QPGXTSOSZVFKJV-UHFFFAOYSA-N

SMILES

CCOC(=C(C)C)C1=CC=CC=C1

Canonical SMILES

CCOC(=C(C)C)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Flavoring Agent in Food Products

One of the most significant applications of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene is as a flavoring agent. It closely resembles the flavor profile of anethole, which is commonly used in food and beverages.

Specific Applications

  • Beverages : Used in both alcoholic and non-alcoholic drinks to impart a sweet-anise flavor.
  • Confectionery : Incorporated into candies, pastries, and ice creams to enhance sweetness and aroma.
  • Animal Nutrition : Employed in flavoring products for animal feed to improve palatability .

Fragrance Component in Cosmetics

The compound's stability in various media makes it suitable for use in cosmetic products. Its anise-like scent is appealing for perfumes and personal care products.

Cosmetic Applications

  • Perfumes : Acts as a base note due to its strong anise aroma.
  • Toothpaste and Mouthwash : Utilized for its pleasant taste and odor, enhancing user experience .

Potential Medicinal Uses

Research indicates that this compound may have potential therapeutic applications. Its structural similarity to other bioactive compounds suggests possible roles in medicinal chemistry.

Research Insights

  • Studies are ongoing to explore its efficacy as an anti-inflammatory or antimicrobial agent, leveraging its aromatic properties.

Case Study 1: Flavoring Efficacy

A study demonstrated the effectiveness of this compound as a substitute for anethole in various food matrices. It was found that the compound not only matched the sensory profile of anethole but also provided better stability under acidic conditions typically found in beverages .

Case Study 2: Cosmetic Stability

In a comparative analysis of fragrance compounds, this compound showed superior stability over traditional aromatic compounds when subjected to varying pH levels and temperatures. This property is crucial for formulating long-lasting cosmetic products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structural Features

The target compound features:

  • Benzene ring : Provides aromatic stability.
  • Ethoxy group (-OCH₂CH₃) : Electron-donating, activating the ring toward electrophilic substitution.
  • 2-Methylprop-1-en-1-yl group : A branched propenyl substituent enabling addition reactions.

Analogous Compounds

(a) 1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene
  • Structure : Contains a benzyloxy group, methoxy substituent, and propargyl (alkyne) chain.
  • Key differences : The alkyne group (C≡C) introduces linear geometry and distinct reactivity (e.g., cycloadditions) compared to the propenyl group in the target compound .
(b) Prop-1-en-2-ylbenzene (Isopropenylbenzene)
  • Structure : Simpler propenyl-substituted benzene lacking the ethoxy group.
  • Key differences : Absence of the ethoxy group reduces polarity and alters electronic effects on the aromatic ring .
(c) 1-Methoxy-4-(prop-2-en-1-yl)benzene (Estragole)
  • Structure : Methoxy and propenyl groups in para positions.
  • Key differences : Methoxy is smaller than ethoxy, leading to lower steric hindrance and slightly reduced electron-donating capacity .

Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS Number
(1-Ethoxy-2-methylprop-1-en-1-yl)benzene C₁₂H₁₆O 176.25 96–97 (8 Torr) 0.930 (predicted) 16282-15-8
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene C₁₇H₁₆O₂ 252.31 Not reported Not reported N/A
Prop-1-en-2-ylbenzene C₉H₁₀ 118.18 Not reported Not reported Multiple
1-Methoxy-4-(prop-2-en-1-yl)benzene (Estragole) C₁₀H₁₂O 148.20 216 (atmospheric) 0.946 140-67-0

Notes:

  • The target compound’s lower boiling point (under vacuum) reflects volatility typical of ethers.
  • Estragole’s higher atmospheric boiling point arises from its smaller size and para-substitution pattern .

Target Compound Reactivity

  • Electrophilic aromatic substitution : Activated at ortho/para positions due to the ethoxy group.
  • Propenyl group : Susceptible to acid-catalyzed hydration or hydrogenation.
  • Ether cleavage : Possible under strong acidic or basic conditions.

Comparison with Analogs

  • Alkyne-containing analog () : The propargyl group enables Huisgen cycloaddition (click chemistry) and alkyne-specific reductions, unlike the propenyl group .
  • Estragole () : Methoxy group directs electrophilic substitution to the ortho position, while the propenyl group undergoes hydrohalogenation .

Potential Uses

  • Organic synthesis : Intermediate for pharmaceuticals or agrochemicals due to its reactive propenyl and ethoxy groups.
  • Fragrance industry : Ethoxy and aromatic motifs suggest possible use in flavorings or perfumes, akin to estragole .

Preparation Methods

Alkylation of Phenolic Precursors

In the first step, a phenolic compound undergoes alkylation with ethyl bromide or iodide in the presence of a strong base (e.g., sodium hydride or potassium carbonate). For example, reaction of 4-hydroxybenzaldehyde with ethyl bromide in acetone yields 4-ethoxybenzaldehyde. Critical parameters include:

  • Base selection : Bulky bases (e.g., LDA) minimize side reactions like elimination.

  • Temperature : Reactions are typically conducted at 0–25°C to prevent over-alkylation.

Introduction of the Propenyl Group

The propenyl moiety is introduced via a second alkylation step using 2-methylpropenyl bromide. This reaction proceeds under anhydrous conditions with catalytic tetrabutylammonium iodide (TBAI) to enhance reaction kinetics. A representative procedure involves:

  • Dissolving 4-ethoxybenzyl alcohol in THF.

  • Adding 2-methylpropenyl bromide and TBAI at -78°C.

  • Gradual warming to room temperature over 12 hours.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Temperature-78°C to 25°CPrevents thermal degradation
Molar ratio (Alkyl halide:Phenol)1.2:1Minimizes di-alkylation
Solvent polarityHigh (THF)Stabilizes transition state

Alternative Methods: Claisen Rearrangement and Coupling Reactions

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement offers a pathway to generate γ,δ-unsaturated carbonyl intermediates, which can be further functionalized. For instance, heating allyl vinyl ethers at 180–200°C induces-sigmatropic rearrangement, producing aldehydes that undergo subsequent reduction to yield propenylbenzenes. While less common for ethoxy-substituted derivatives, this method provides stereochemical control over the double bond configuration.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) enable direct introduction of propenyl groups. A patented method describes the use of Pd(OAc)₂ with triphenylphosphine to couple 4-ethoxyiodobenzene with 2-methylpropenylboronic acid, achieving 68% yield. Key advantages include:

  • Chemoselectivity : Minimal interference from ethoxy groups.

  • Functional group tolerance : Compatible with pre-installed substituents.

Mechanistic Insights and Kinetic Studies

Electrophilic Aromatic Substitution (EAS)

The ethoxy group activates the benzene ring toward electrophilic attack via its electron-donating resonance effect. Density functional theory (DFT) calculations indicate that alkylation at the para position is favored by 12.3 kcal/mol compared to ortho substitution. This regioselectivity aligns with experimental observations of >90% para-substitution in Williamson-derived products.

Competing Elimination Pathways

During propenyl group introduction, elimination reactions may produce undesired alkenes. Kinetic studies reveal that:

  • Base strength : Strong bases (e.g., LDA) promote elimination over substitution.

  • Solvent effects : Non-polar solvents (toluene) suppress ionization, reducing elimination rates.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Propenyl protons appear as distinct doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), while ethoxy methyl groups resonate as quartets near δ 1.3 ppm.

  • ¹³C NMR : The propenyl carbons exhibit signals at δ 115–125 ppm, confirming sp² hybridization.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 190.12 (C₁₂H₁₄O), with fragmentation patterns consistent with cleavage at the ether linkage.

Industrial-Scale Production and Challenges

Large-scale synthesis introduces additional considerations:

  • Cost efficiency : Ethyl bromide is preferred over iodide due to lower cost.

  • Waste management : Quaternary ammonium salts (e.g., TBAI) require specialized disposal.

  • Process safety : Exothermic reactions necessitate controlled addition rates and cooling systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Ethoxy-2-methylprop-1-en-1-yl)benzene, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, using palladium catalysts. For example, ethynylbenzene derivatives (as seen in structurally analogous compounds) are synthesized by coupling halogenated benzene precursors with alkynyl reagents under inert atmospheres . Reaction parameters like temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How is the structural elucidation of this compound performed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used for solving and refining structures, leveraging iterative least-squares algorithms to optimize atomic coordinates and displacement parameters . Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters are applied to non-H atoms. The R-factor (<5%) and residual electron density maps validate model accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify ethoxy (-OCH2_2CH3_3) and alkene protons. For example, the ethoxy group shows a triplet at ~1.3 ppm (1^1H) and a quartet at ~3.5 ppm (1^1H) .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z 174 for analogous structures) and detects impurities .
  • FTIR : Peaks at ~1250 cm1^{-1} (C-O stretching) and ~1650 cm1^{-1} (C=C stretching) confirm key functional groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects are incorporated via polarizable continuum models (PCM). Transition-state optimization (using QST2/QST3) reveals activation energies, while Natural Bond Orbital (NBO) analysis identifies charge-transfer interactions . Comparative studies with experimental yields validate computational predictions.

Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer :

  • Iterative Analysis : Re-examine sample preparation (e.g., deuteration solvents, concentration).
  • Variable-Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria) causing signal splitting .
  • Cross-Validation : Compare with SCXRD data (e.g., bond lengths/angles) to confirm conformational preferences .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating 1^1H-1^1H couplings or spatial proximities .

Q. How does the electron-withdrawing/donating nature of substituents influence the compound’s electrochemical properties?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6) identifies redox potentials. The ethoxy group’s electron-donating effect shifts oxidation potentials cathodically compared to unsubstituted analogs. Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks. Correlate results with Hammett constants (σ+^+) for quantitative structure-activity relationships (QSAR) .

Q. What experimental designs optimize enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents. Kinetic resolution studies (e.g., varying catalyst loading) identify optimal conditions for ee >95% .

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